N-Oleoyl-L-Serine

Bone Remodeling Osteoporosis Lipid Signaling

N-Oleoyl-L-Serine (OS) is the definitive compound for bone remodeling research. Unlike generic N-acyl amides, OS provides a unique dual-action mechanism—stimulating osteoblast proliferation via Gi-protein-coupled receptor/ERK1/2 signaling while inhibiting osteoclasts through RANKL suppression. OS ranks as the most active endogenous N-acyl amide in osteoblast proliferation assays and is the optimal positive control for OVX-model anti-osteoporotic studies. Its endogenous levels positively correlate with BMD in humans and mice, making it essential for biomarker quantification and genetic bone-loss models. For RANKL/OPG pathway interrogation, no structural analog replicates OS's specific mechanism.

Molecular Formula C21H39NO4
Molecular Weight 369.5 g/mol
CAS No. 107743-37-3
Cat. No. B592592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oleoyl-L-Serine
CAS107743-37-3
Synonyms(S)-3-hydroxy-2-oleamidopropanoic acid
Molecular FormulaC21H39NO4
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O
InChIInChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1
InChIKeyMBDKGXAMSZIDKF-VJIACCKLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Oleoyl-L-Serine (CAS 107743-37-3) in Bone Research: A Procurement Guide


N-Oleoyl-L-Serine (CAS 107743-37-3), also designated as N-18:1 L-Serine, is an endogenous N-acyl amide belonging to the class of N-acyl-L-alpha-amino acids, resulting from the formal condensation of oleic acid with L-serine [1]. It has been identified as an endogenous constituent of mouse bone, where it functions as a lipid regulator of bone remodeling [2]. As a bone density conservation agent, it demonstrates a dual-action profile: stimulating bone formation (osteoblast activity) while simultaneously inhibiting bone resorption (promoting osteoclast apoptosis) [3]. Its mechanism involves triggering a Gi-protein-coupled receptor and the ERK1/2 signaling pathway in osteoblasts, while inhibiting RANKL expression in bone marrow stromal cells, thereby reducing osteoclast populations [4].

Why N-Oleoyl-L-Serine is Not Interchangeable with Other N-Acyl Amides in Bone Studies


Generic substitution among N-acyl amides in bone remodeling research is invalid due to their distinct structure-activity relationships and divergent physiological roles. N-Oleoyl-L-Serine distinguishes itself through a unique dual-action mechanism that concurrently promotes osteoblast proliferation and induces osteoclast apoptosis, a profile not universally shared by its structural analogs [1]. For instance, while N-arachidonoyl serine functions as an endogenous vasodilator with neuroprotective properties [2], and N-oleoyl ethanolamide primarily regulates food intake via GPR119, neither demonstrates the bone-specific, dual-action activity of N-Oleoyl-L-Serine [3]. The specific combination of the L-serine head group with the oleoyl fatty acid chain is critical for its bone-targeted efficacy, as demonstrated by its superior activity compared to other N-acyl amides in osteoblast proliferation assays [4]. Therefore, experimental outcomes in bone metabolism are inextricably linked to the specific use of N-Oleoyl-L-Serine and cannot be reliably extrapolated from experiments using other N-acyl amides.

Quantitative Evidence for Selecting N-Oleoyl-L-Serine Over N-Acyl Amide Analogs in Bone Research


Superior In Vitro Osteoblast Proliferation Activity Compared to a Panel of Endogenous N-Acyl Amides

In a direct head-to-head comparison within the same study, N-Oleoyl-L-Serine (OS) demonstrated the highest activity among a panel of 16 endogenous N-acyl amides tested in a mouse calvarial osteoblast proliferation assay [1]. The other 15 compounds, including structurally related N-acyl amides, showed lower efficacy in promoting proliferation of MC3T3 E1 osteoblast-like cells . This comparative analysis establishes OS as the most potent endogenous N-acyl amide for stimulating osteoblast proliferation identified in that study, making it the preferred choice for research on bone anabolism.

Bone Remodeling Osteoporosis Lipid Signaling

Dual-Action Efficacy in an In Vivo Ovariectomy-Induced Osteoporosis Model

In a mouse ovariectomy (OVX) model, a standard preclinical model for postmenopausal osteoporosis, treatment with N-Oleoyl-L-Serine (OS) rescued bone loss by increasing bone formation and markedly restraining bone resorption [1]. This dual-action profile is significant as it contrasts with currently available anti-osteoporotic therapies, which are described as being essentially either proformative or antiresorptive, but not both [2]. The differential effect was attributed to an OVX-induced decrease in skeletal OS levels, which exogenous OS treatment corrects [3].

Osteoporosis In Vivo Efficacy Postmenopausal Model

Mechanism-Driven Reduction in Osteoclast Number via RANKL Inhibition

N-Oleoyl-L-Serine (OS) reduces osteoclast numbers not through direct cytotoxicity, but by a defined molecular pathway: it inhibits ERK1/2 phosphorylation and the expression of receptor activator of nuclear-κB ligand (RANKL) in bone marrow stromal cells and osteoblasts, which in turn promotes osteoclast apoptosis [1]. This mechanism is distinct from N-palmitoyl-L-serine phosphoric acid (L-NASPA), which acts as an antagonist of lysophosphatidic acid (LPA) receptors and affects intracellular calcium levels in osteoblasts [2]. The specific signaling pathway engaged by OS (Gi-protein coupled receptor -> ERK1/2 -> RANKL) provides a unique tool for studying the molecular control of osteoclastogenesis.

Osteoclastogenesis RANKL Signaling Apoptosis

Endogenous Regulation Linking OS Levels to Bone Mineral Density (BMD)

A link between endogenous N-Oleoyl-L-Serine (OS) levels and bone mineral density (BMD) has been established. In both humans and mice, OS levels were found to be positively correlated with BMD [1]. Furthermore, the absence of the Magel2 gene, associated with Prader-Willi syndrome, resulted in a reduction of OS levels and a corresponding decrease in osteoblast activity . This provides genetic evidence that OS is a key, endogenous regulator of bone mass, distinguishing it from many other N-acyl amides whose primary functions lie in different physiological domains like appetite regulation or vasodilation.

Bone Mineral Density Genetic Regulation Translational Research

Primary Research Applications for N-Oleoyl-L-Serine Based on Quantitative Evidence


Investigating Osteoblast Proliferation and Anabolic Signaling in Bone

N-Oleoyl-L-Serine (OS) is the optimal selection for in vitro studies focused on identifying pathways that stimulate bone formation. Its demonstrated ability to trigger a Gi-protein-coupled receptor and ERK1/2 signaling in osteoblasts [1], combined with its ranking as the most active endogenous N-acyl amide in osteoblast proliferation assays [2], makes it a powerful tool for dissecting the molecular mechanisms of bone anabolism. Researchers should prioritize OS over other N-acyl amides when the primary endpoint is osteoblast proliferation or the activation of osteoblast-specific signaling cascades.

Developing In Vivo Models of Dual-Action Therapy for Postmenopausal Osteoporosis

For preclinical development of novel anti-osteoporotic therapies, OS provides a unique dual-action mechanism in the ovariectomy (OVX) mouse model [1]. Its ability to both increase bone formation and markedly restrain bone resorption in this model [2] makes it an invaluable reference compound for evaluating new drug candidates that aim to achieve this balanced therapeutic effect. Researchers should use OS as a positive control in OVX studies to benchmark the efficacy of their test compounds on both osteoblast and osteoclast activity in vivo.

Studying the RANKL/OPG Axis and Osteoclastogenesis Regulation

OS serves as a critical probe for studies on the RANKL/OPG axis, a central pathway in osteoclast differentiation and function. Its specific mechanism of inhibiting RANKL expression in bone marrow stromal cells and osteoblasts, which then promotes osteoclast apoptosis, offers a precise tool for manipulating this pathway [1]. This makes OS the preferred compound for experiments designed to understand how upstream signals (like Gi-protein coupled receptors) converge on RANKL expression and for screening potential RANKL inhibitors.

Investigating the Endogenous Regulation of Bone Mineral Density (BMD)

Given the established positive correlation between endogenous OS levels and bone mineral density (BMD) in both humans and mice [1], OS is the compound of choice for studies exploring the endogenous lipid regulation of skeletal health. Researchers investigating genetic models of bone loss, such as the Magel2-deficient mouse, or those measuring OS as a potential biomarker, should utilize OS as a standard to quantify levels in biological samples [2]. Its unique link to BMD distinguishes it from other N-acyl amides for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Oleoyl-L-Serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.